

Application Notes: The Use of Octanal in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanal

Cat. No.: B600720

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Introduction

Octanal, also known as caprylic aldehyde or aldehyde C-8, is a saturated aliphatic aldehyde with the chemical formula $\text{CH}_3(\text{CH}_2)_6\text{CHO}$.^{[1][2]} It is a colorless liquid naturally found in citrus oils (such as orange, lemon, and lime), as well as other natural sources like bergamot, carrots, and cooked rice.^{[1][3][4]} Its powerful and distinct aroma profile makes it a valuable and widely used ingredient in both the flavor and fragrance industries. Commercially, it is produced either from natural sources or synthetically through methods like the hydroformylation of heptene or the dehydrogenation of 1-octanol. These application notes provide detailed information, protocols, and data for researchers, scientists, and formulation professionals on the effective use of **octanal**.

Physicochemical and Sensory Properties

Octanal is characterized by its strong, fatty, and waxy odor, which becomes reminiscent of sweet, citrusy orange upon dilution. Its versatile sensory profile allows it to impart fresh, green, and fruity notes to a wide range of products.

Table 1: Physicochemical Properties of **Octanal**

Property	Value	References
Molecular Formula	C ₈ H ₁₆ O	
Molecular Weight	128.21 g/mol	
CAS Number	124-13-0	
FEMA Number	2797	
Appearance	Colorless to pale yellow liquid	
Boiling Point	169 - 171 °C (lit.)	
Melting Point	12 - 15 °C (lit.)	
Density	0.822 g/mL at 20 °C	
Flash Point	125 °F (51.7 °C)	
Refractive Index	n ₂₀ /D 1.417 - 1.425	
Solubility	Insoluble in water; soluble in alcohol, propylene glycol, and most fixed oils.	
Stability	Stable under recommended storage conditions (Store below +30°C). Air sensitive.	

Table 2: Sensory Profile and Thresholds of **Octanal**

Attribute	Description	References
Odor Description	Strong, fatty, waxy, green, citrus (lemon, orange), aldehydic, with floral (rose) and honey notes upon dilution.	
Taste Description	Waxy, citrus, fruity.	
Odor Threshold	0.00001 ppm to 0.17 ppb	
Odor Life on Strip	Approximately 3 hours	

Applications in Formulations

Octanal's potent and characteristic aroma makes it a key component in a variety of commercial products.

Flavor Applications: In the food industry, **octanal** is a key ingredient for creating citrus and fruity flavors. It is often used to impart fresh, zesty notes in:

- Beverages: Adds a fresh orange or citrus peel character.
- Baked Goods & Confections: Contributes to citrus and fruit flavor profiles.
- Dairy Products: Can be found in yogurts and creams.

Fragrance Applications: **Octanal** is a classic aliphatic aldehyde that provides a powerful "lift" and sparkle to fragrance top notes. It was famously used in the formulation of Chanel No. 5. Its applications include:

- Fine Fragrances: Essential for creating aldehydic, citrus (Eau de Cologne), and certain floral (rose, jasmine) accords.
- Personal Care Products: Used in soaps, detergents, and lotions for its fresh, clean scent.
- Household Products: Provides a fresh scent to air fresheners and cleaners.

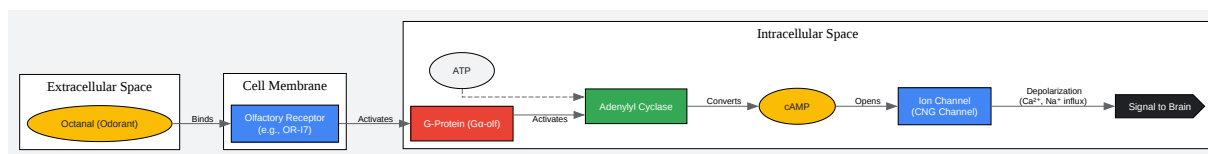
Table 3: Typical Usage Levels of **Octanal**

Application	Concentration Range (%)	References
Perfume Compounds	0.01 - 0.8	
Pesticide Formulations (Inert)	< 0.2	

Olfactory Signaling Pathway

The perception of **octanal** begins with its interaction with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. The rat olfactory receptor OR-I7, for instance, shows a strong preferential response to straight-chain aldehydes, particularly **octanal**. The binding of **octanal** to the receptor is a highly specific interaction, with molecular modeling studies suggesting that a lysine residue on the receptor's transmembrane domain 4 (TM4) and an aspartate on TM5 interact with the aldehyde functional group.

This binding event triggers a conformational change in the receptor, which activates an associated G-protein (G α -olf). The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron. This depolarization generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, leading to the perception of **octanal**'s distinct scent.



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Caption: Olfactory signal transduction pathway for **octanal**.

Experimental Protocols

Protocol 1: Sensory Evaluation of Octanal in a Beverage Flavor

Objective: To determine if the addition of **octanal** at a specific concentration (e.g., 5 ppm) creates a perceivable sensory difference in a citrus beverage base.

Methodology: Triangle Test (Discrimination Test). In this test, panelists are presented with three samples, two of which are identical (Control) and one is different (Test), and asked to identify the different sample.

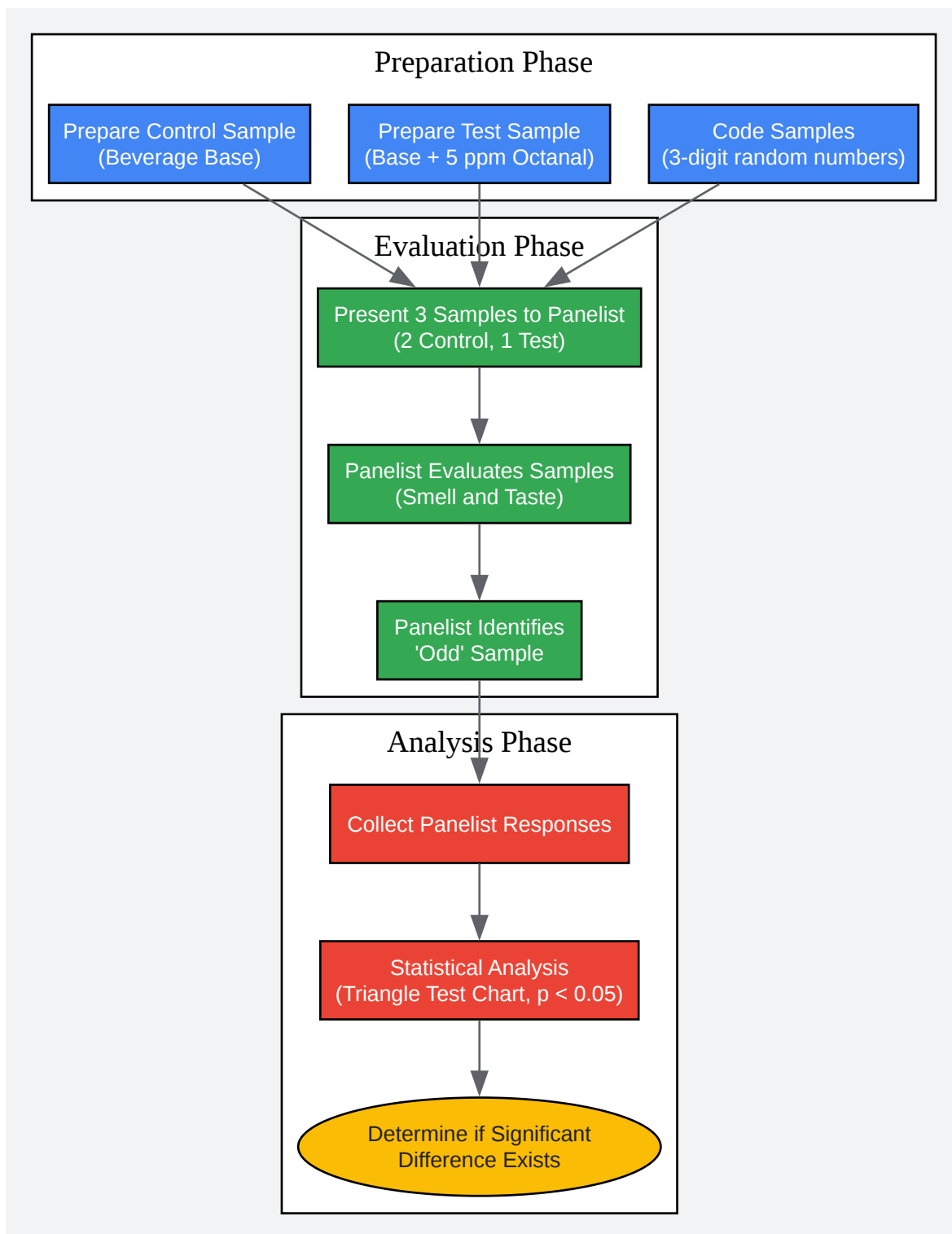
Materials:

- Citrus beverage base (Control)
- Test sample: Citrus beverage base with 5 ppm **octanal**
- Identical, odor-free tasting cups
- Random three-digit codes for sample labeling (e.g., 142, 852, 296)
- Water and unsalted crackers for palate cleansing
- Sensory evaluation booths with controlled lighting and temperature
- Minimum of 20-30 trained sensory panelists

Procedure:

- **Sample Preparation:** Prepare the control and test samples. Ensure both are at the same temperature before serving.
- **Coding:** Label the tasting cups with random three-digit codes.
- **Presentation:** For each panelist, present three samples in a randomized order. Six possible combinations exist (AAB, ABA, BAA, BBA, BAB, ABB, where A is Control and B is Test). Ensure the presentation order is balanced across all panelists.

- Evaluation: Instruct panelists to smell and taste each sample from left to right. They must identify which of the three samples is different from the other two.
- Data Collection: Record the number of correct and incorrect identifications.
- Statistical Analysis: Analyze the results using a statistical table for triangle tests based on the number of panelists and the number of correct answers to determine if a statistically significant difference (e.g., $p < 0.05$) exists.



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Caption: Experimental workflow for a sensory triangle test.

Protocol 2: Quantification of Octanal in a Fragrance Formulation

Objective: To accurately quantify the concentration of **octanal** in a complex fragrance oil using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology: This protocol utilizes GC-MS with an internal standard for accurate quantification.

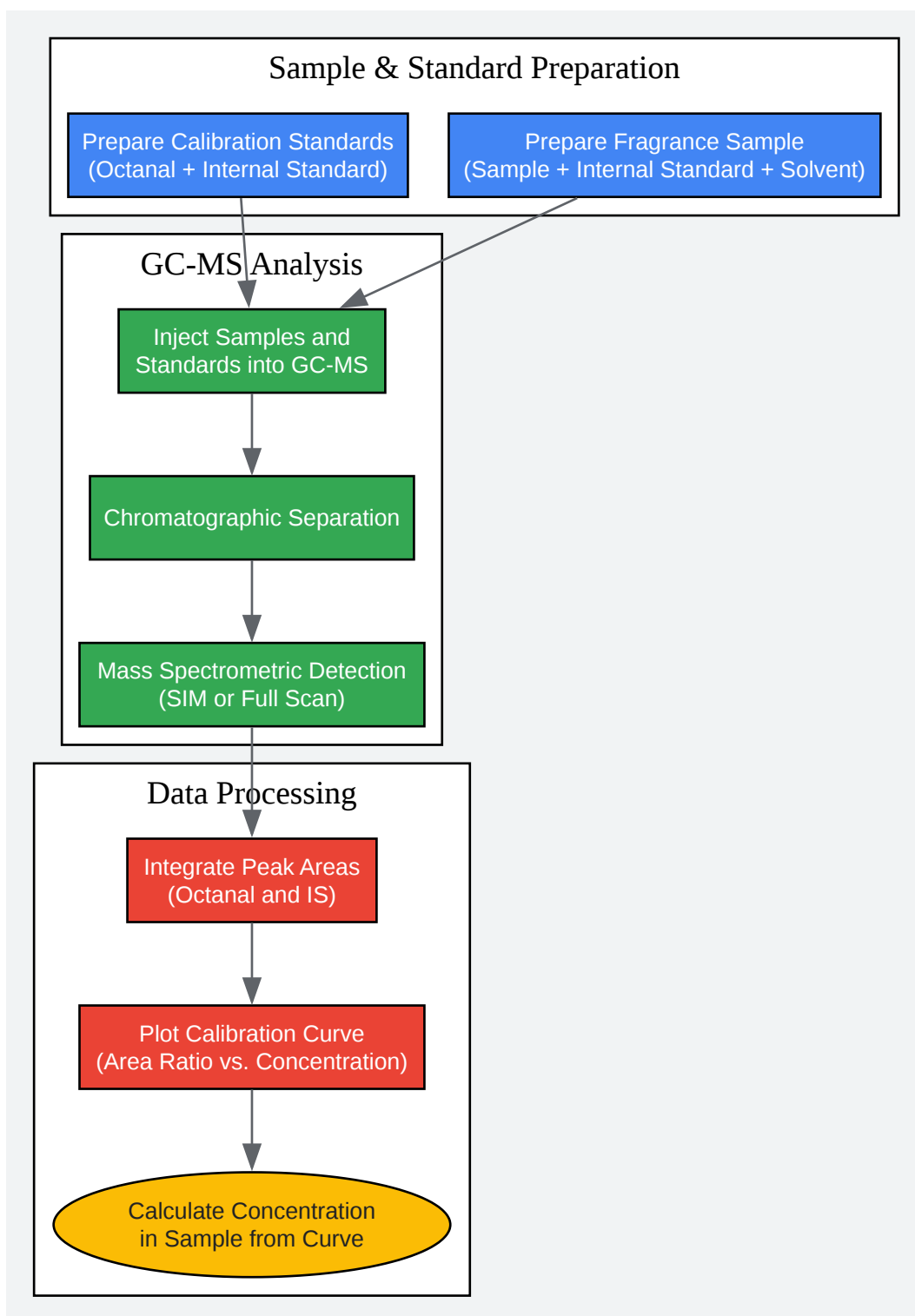
Materials:

- Fragrance oil sample
- **Octanal** analytical standard ($\geq 98\%$ purity)
- Internal Standard (IS) solution (e.g., 2-Methylundecanal or another compound not present in the sample, at 100 $\mu\text{g/mL}$ in ethanol)
- High-purity solvent (e.g., Ethanol or Methyl Tert-Butyl Ether)
- Volumetric flasks, pipettes, and vials
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- GC Column suitable for fragrance analysis (e.g., HP-5MS or equivalent)

Procedure:

- Calibration Curve Preparation:
 - Prepare a stock solution of **octanal** (e.g., 1000 $\mu\text{g/mL}$) in the chosen solvent.
 - Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of **octanal** in the sample (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
 - Add a fixed amount of the Internal Standard solution to each calibration standard.
- Sample Preparation:

- Accurately weigh a known amount of the fragrance oil (e.g., 0.1 g) into a volumetric flask.
- Add a fixed amount of the Internal Standard solution.
- Dilute to the final volume with the solvent. The dilution factor should ensure the final **octanal** concentration falls within the range of the calibration curve.
- GC-MS Analysis:
 - Injection: Inject 1 μ L of each standard and the prepared sample into the GC-MS.
 - GC Conditions: Set up a suitable temperature program. Example: Initial oven temperature at 60°C (hold 2 min), ramp to 230°C at 7°C/min, then ramp to 300°C at 20°C/min (hold 5 min).
 - MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan mode for initial identification. Monitor characteristic ions for **octanal** (e.g., m/z 41, 43, 57, 70, 84) and the internal standard.
- Data Analysis:
 - Integrate the peak areas for **octanal** and the internal standard in each chromatogram.
 - Calculate the ratio of the peak area of **octanal** to the peak area of the internal standard for each calibration point.
 - Plot a calibration curve of this ratio against the concentration of **octanal**.
 - Calculate the peak area ratio for the fragrance sample and use the calibration curve to determine the concentration of **octanal** in the diluted sample.
 - Calculate the final concentration of **octanal** in the original fragrance oil, accounting for the initial weight and dilution factor.



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Caption: Workflow for quantitative analysis of **octanal** via GC-MS.

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